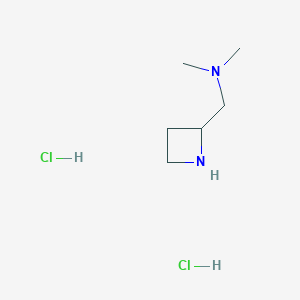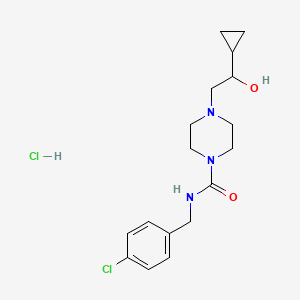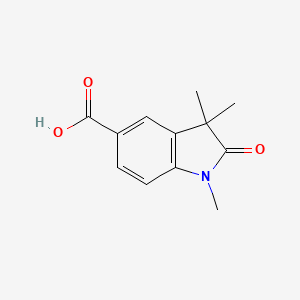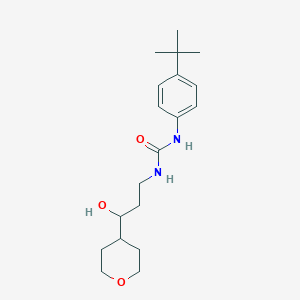
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with a complex structure. It contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 secondary amides (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes a naphthalene ring attached to a propyl group, which is further connected to a dihydropyridine ring via an amide bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Naphthalene derivatives are often studied for their unique chemical reactivity and potential in synthesizing complex molecules. For example, Aleksandrov et al. (2017) described the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives, starting from naphthalen-1-amine, demonstrating the utility of naphthalene-based compounds in synthesizing heterocyclic structures with potential applications in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Biological Activity
Research on naphthalene derivatives often explores their biological activity. Goněc et al. (2015) investigated new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, revealing significant antibacterial and antimycobacterial activities. This highlights the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).
Photophysical Properties
Naphthalene-based compounds are also explored for their photophysical properties, which are crucial in the development of optical materials. The study of these properties could lead to applications in light-emitting diodes, photovoltaics, and other optical devices.
Environmental Applications
Naphthalene derivatives have been studied for environmental applications, such as in the degradation of pollutants. For instance, Ensley & Gibson (1983) discussed the role of naphthalene dioxygenase in oxidizing naphthalene to dihydroxynaphthalene, pointing towards applications in bioremediation and pollution control (Ensley & Gibson, 1983).
Material Science
Polyamides derived from naphthalene-containing diamines, as researched by Yang & Chen (1992), showcase the utility of naphthalene derivatives in creating high-performance polymers with excellent thermal stability and mechanical properties, suitable for advanced materials applications (Yang & Chen, 1992).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-13-5-10-17(20(22)25)19(24)21-12-11-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,18,23H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMBKPYPEILHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)



![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)



